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Technical Support Center: Mitigating Fall Risk in
Sedative-Hypnotic Research
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals investigating risk

mitigation strategies to prevent falls in patients on sedative-hypnotics.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when designing a clinical trial to assess the fall risk of a

new sedative-hypnotic?

A1: Researchers face several key challenges:

Confounding by Indication: The underlying conditions necessitating a sedative-hypnotic,

such as insomnia or anxiety, are themselves independent risk factors for falls.[1][2] This

makes it difficult to isolate the effect of the medication itself. A self-controlled case-series

analysis can be a useful design to mitigate this, by comparing the risk of falls within the same

individual during periods with and without the medication.[1]

Ethical Considerations: Given the known risks, there are ethical concerns with enrolling

vulnerable older adult populations in trials where the primary outcome could be a fall.[3][4][5]
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Protocols must include robust safety monitoring and clear informed consent processes that

detail these risks.[3][4]

Patient Recruitment and Retention: Recruiting and retaining older adults in clinical trials can

be challenging due to factors like complex study protocols, fear of side effects, and the

burden of study visits.[6][7][8][9] Strategies to overcome this include simplifying protocols,

providing transportation, and engaging with patient advocacy groups.[8]

Accurate Fall Ascertainment: Relying on self-reported falls can lead to recall bias. Utilizing

prospective fall diaries, regular follow-up calls, and in-person assessments can improve the

accuracy of fall data collection.

Q2: What are the best practices for assessing gait and balance in study participants using

sedative-hypnotics?

A2: A multi-faceted approach is recommended, combining performance-based tests with self-

reported measures. Commonly used and validated tools include:

Timed Up and Go (TUG) Test: This test measures the time it takes for a person to rise from a

chair, walk three meters, turn around, walk back to the chair, and sit down.[10] A time of 14

seconds or more is considered abnormal in older adults.[10]

Berg Balance Scale (BBS): This is a 14-item scale that assesses a patient's ability to

maintain balance during a series of predetermined tasks.

Gait Speed: Measured by timing an individual walking a set distance. A gait speed of less

than 1.0 m/s is associated with an increased risk of falls.

Functional Assessment: This includes observing a patient's cadence (steps per minute), step

height, and any asymmetry or variability in their gait rhythm.[10]

Self-Reported Measures: The Falls Efficacy Scale-International (FES-I) can be used to

assess a participant's fear of falling.

It is crucial to conduct these assessments at baseline and at regular intervals throughout the

study to monitor for any changes.
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Q3: How can we statistically analyze fall data in our clinical trial?

A3: The choice of statistical analysis will depend on the study design. Common methods

include:

Logistic Regression: This can be used to calculate odds ratios (ORs) and identify

independent risk factors for falls, while adjusting for potential confounders.[11][12][13]

Chi-Square Test or Fisher's Exact Test: These tests can be used to compare the frequency of

falls between different groups (e.g., intervention vs. control).[12][13]

Conditional Poisson Regression: This is suitable for self-controlled case-series studies to

derive incidence rate ratios (IRRs) for falls during different treatment periods.[1]

Kaplan-Meier Method and Cox Regression: These can be used to analyze the time to the

first fall.[14]

Q4: What are the key components of a successful pharmacist-led medication review

intervention to reduce fall risk?

A4: A pharmacist-led medication review is a widely advocated strategy to reduce fall risk.[15]

[16][17] Key components of a successful intervention include:

Comprehensive Medication Reconciliation: A thorough review of all prescribed and over-the-

counter medications.

Identification of Fall-Risk-Increasing Drugs (FRIDs): This includes not only sedative-

hypnotics but also other drug classes like antidepressants, antipsychotics, opioids, and

anticholinergic agents.[14][15]

Assessment of Polypharmacy: The use of multiple medications is an independent risk factor

for falls.[14]

Recommendations for Deprescribing or Dose Reduction: The pharmacist provides evidence-

based recommendations to the prescribing physician to discontinue, reduce the dose of, or

switch to a safer alternative for high-risk medications.[15][18][19]
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Patient and Caregiver Education: Providing information on the risks associated with their

medications and the importance of adherence to any changes.

Troubleshooting Guides
Issue: High variability in fall rates among participants, making it difficult to detect a treatment

effect.

Possible Cause: Heterogeneity in the study population's baseline fall risk.

Troubleshooting Steps:

Stratify participants at baseline based on their fall risk (e.g., using a validated fall risk

assessment tool).

Conduct subgroup analyses to explore treatment effects in different risk strata.

Increase the sample size to improve statistical power.

Ensure standardized fall reporting across all study sites to minimize measurement error.

Issue: Difficulty in determining whether a fall was a direct result of the sedative-hypnotic or

other factors.

Possible Cause: The multifactorial nature of falls in older adults.

Troubleshooting Steps:

Collect detailed information about each fall event, including the time of day, activity at the

time of the fall, and any potential environmental hazards.

Assess for other potential contributors to the fall, such as orthostatic hypotension, visual

impairment, or cognitive impairment.

Use a standardized algorithm to adjudicate the cause of each fall.

Issue: Low adherence to a deprescribing or dose reduction intervention.
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Possible Cause: Patient or physician reluctance to alter long-term medication regimens.

Troubleshooting Steps:

Incorporate shared decision-making into the intervention, involving both the patient and

their physician in the decision to change medication.

Provide clear and concise educational materials that explain the rationale for the

medication change and what to expect.

Implement a gradual tapering schedule to minimize withdrawal symptoms.[20]

Offer non-pharmacological alternatives for managing the underlying condition (e.g.,

cognitive-behavioral therapy for insomnia).[21][22][23][24][25]

Data Presentation
Table 1: Fall and Fracture Risk Associated with Sedative-Hypnotic Use

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.researchgate.net/publication/397968046_Sedative-hypnotic_drug_use_and_risk_of_falls_and_fractures_in_elderly_patients_a_cross-sectional_study
https://pure.johnshopkins.edu/en/publications/insomnia-and-its-non-pharmacological-management-in-older-adults/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8341370/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8116473/
https://www.researchgate.net/publication/275246687_Evaluating_and_Managing_Insomnia_Non-pharmacological_Treatments
https://www.mdpi.com/1660-4601/20/4/3101
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sedative-
Hypnotic
Class/Drug

Outcome
Risk Estimate
(95% CI)

Study
Population

Citation

Benzodiazepines

& Z-drugs (BZD-

Z)

Fall
OR: 2.76 (1.34-

5.68)

Polymedicated

patients ≥65

years

[14]

Fall
OR: 2.41 (1.12-

5.17)
Geriatric patients [26]

Z-drugs

(Zolpidem,

Zopiclone, etc.)

Fracture
OR: 1.63 (1.42-

1.87)
Adults [26]

Zolpidem Hip Fracture
OR: 1.59 (1.41-

1.79)

Medicare

beneficiaries ≥65

years

[7]

Traumatic Brain

Injury

OR: 1.87 (1.56-

2.25)

Medicare

beneficiaries ≥65

years

[7]

Eszopiclone Hip Fracture
OR: 1.12 (0.83-

1.50)

Medicare

beneficiaries ≥65

years

[7]

Traumatic Brain

Injury

OR: 0.67 (0.40-

1.13)

Medicare

beneficiaries ≥65

years

[7]

Brotizolam Fall
Significant

increase
Inpatients [11]

Zopiclone Fall
Significant

increase
Inpatients [11]

Estazolam Fall
Significant

increase
Inpatients [11]

Experimental Protocols

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.scivisionpub.com/pdfs/risk-of-falls-associated-with-sedativehypnotics-in-polymedicated-older-patients-2591.pdf
https://www.researchgate.net/publication/291220691_Sedative_hypnotics_use_as_the_risk_factor_for_fall_incidents_on_geriatric_patients
https://www.researchgate.net/publication/291220691_Sedative_hypnotics_use_as_the_risk_factor_for_fall_incidents_on_geriatric_patients
https://pmc.ncbi.nlm.nih.gov/articles/PMC4936073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4936073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4936073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4936073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3689908/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3689908/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3689908/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: A Pragmatic, Cluster-Randomized Controlled Trial of a Deprescribing Intervention

(Adapted from the STOP-FALLS trial)

Objective: To evaluate the effectiveness of a health-system-embedded deprescribing

intervention targeting older adults and their primary care providers in reducing medically

treated falls.[18]

Study Design: A pragmatic, cluster-randomized, parallel-group, controlled clinical trial.[18]

Participants: Older adults (e.g., aged 60+) prescribed one or more central nervous system

(CNS)-active medications, including sedative-hypnotics.[18]

Intervention:

Patient-Directed Component: Educational materials, including brochures and self-care

handouts, mailed to participants.[18]

Provider-Directed Component: Decision support integrated into the electronic health

record for primary care providers.[18]

Primary Outcome: Medically treated falls (i.e., falls resulting in an emergency department

visit or hospitalization).[18]

Secondary Outcomes: Discontinuation or dose reduction of any of the targeted CNS-active

medications.[18]

Data Collection: Outcomes are examined over an 18-26 month period post-intervention

using electronic health record data.[18]

Statistical Analysis: Appropriate statistical methods for cluster-randomized trials will be used

to compare the primary and secondary outcomes between the intervention and control

groups.
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Caption: Workflow for Fall Risk Assessment and Mitigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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